molecular formula C10H13ClN2O B3234544 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide CAS No. 1353977-76-0

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide

Cat. No. B3234544
CAS RN: 1353977-76-0
M. Wt: 212.67 g/mol
InChI Key: ONQPGWHXXRKVNN-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide, also known as CTK8H08 or CP-690,550, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide involves the inhibition of JAK enzymes, particularly JAK3 and to a lesser extent, JAK1 and JAK2. This inhibition leads to the suppression of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway, which are involved in immune cell activation and proliferation. By inhibiting JAK enzymes, 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can modulate immune responses and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide have been studied in various in vitro and in vivo models. In vitro studies have shown that 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can inhibit the proliferation and activation of immune cells, such as T cells, B cells, and natural killer cells. In vivo studies have demonstrated that 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide can reduce inflammation and disease severity in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide in lab experiments is its specificity for JAK3 inhibition, which can help elucidate the role of JAK3 in various cellular processes. However, one limitation is that the inhibition of JAK enzymes can have off-target effects and may affect other signaling pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide. One direction is to investigate its potential therapeutic applications in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus. Another direction is to explore the combination of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, further research is needed to understand the long-term effects and safety of 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide in human subjects.

Scientific Research Applications

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase (JAK) enzymes, which are involved in various signaling pathways that regulate immune responses, hematopoiesis, and inflammation. Therefore, 2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide has been investigated as a potential treatment for various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

properties

IUPAC Name

2-chloro-N-methyl-N-(1-pyridin-2-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-8(13(2)10(14)7-11)9-5-3-4-6-12-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQPGWHXXRKVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701210069
Record name Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-methyl-N-(1-pyridin-2-yl-ethyl)-acetamide

CAS RN

1353977-76-0
Record name Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353977-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-methyl-N-[1-(2-pyridinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701210069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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